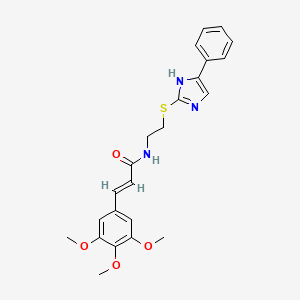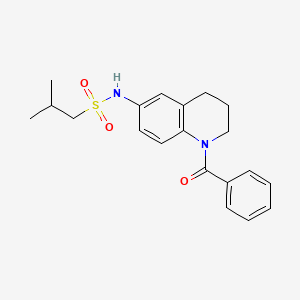
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the type of bonding, the geometry of the molecule, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and chemical stability.科学研究应用
Anticancer Properties
Tetrahydroisoquinoline derivatives, including those related to the queried compound, have shown significant potential in anticancer research. The US FDA approval of trabectedin, a molecule within this class, for soft tissue sarcomas highlights a milestone in anticancer drug discovery. These derivatives have been synthesized for various therapeutic activities, showing promise as novel drug candidates with unique mechanisms of action against cancer and central nervous system disorders, potentially including infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).
Antioxidant Capacity Analysis
The compound's structural motif, related to sulfonamides, plays a role in the analysis of antioxidant capacity, specifically in assays like the ABTS/PP decolorization assay. These assays are critical in evaluating the antioxidant capacity of various substances, indicating potential applications in food science, pharmacology, and material science (Ilyasov et al., 2020).
Sulfonamide Applications
Sulfonamides, a class to which the queried compound belongs, are historically significant synthetic antibiotics with a broad spectrum of antibacterial activities. Beyond their antimicrobial applications, these compounds have found roles in treating various conditions, from cancer and glaucoma to dandruff, showcasing their versatility and the ongoing interest in developing novel sulfonamide-based therapeutics (Gulcin & Taslimi, 2018).
Enzyme Inhibition for Therapeutic Use
The role of sulfonamide compounds in inhibiting various enzymes for therapeutic purposes has been extensively researched. This includes their application in designing competitive, small-molecule inhibitors of enzymes like coagulation factor Xa, highlighting their potential in developing antithrombotic agents (Pauls, Ewing, & Choi-Sledeski, 2001).
Analytical Chemistry and Environmental Science
In environmental science and analytical chemistry, sulfonamide derivatives are used as markers for assessing the presence of antibiotics in the environment, providing insights into their ecological impact and the development of antibiotic resistance. This includes the analysis of sulfonamides in various matrices, employing techniques like capillary electrophoresis to determine their concentration and distribution (Hoff & Kist, 2009).
安全和危害
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
未来方向
This involves predicting the potential applications and areas of research for the compound. It includes potential uses, improvements, and areas of interest for future research.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-10-11-19-17(13-18)9-6-12-22(19)20(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,21H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUGUBXXMAXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

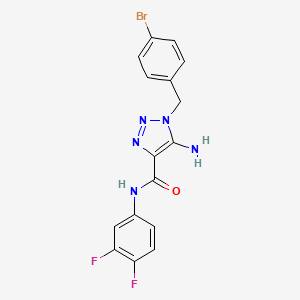
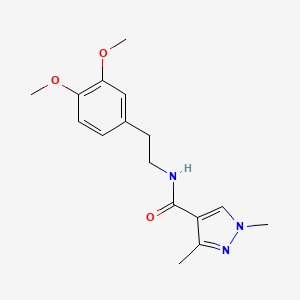
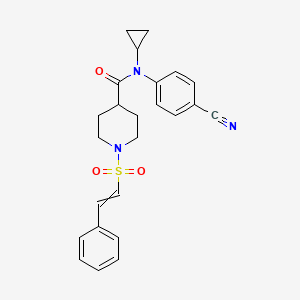
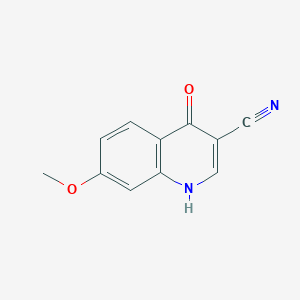
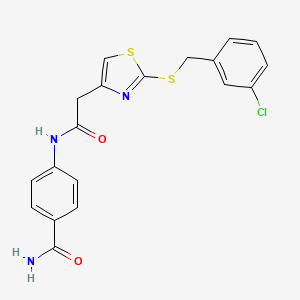
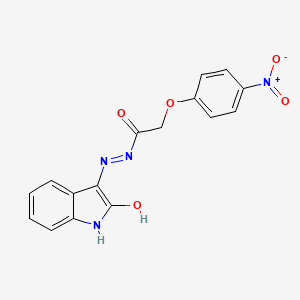
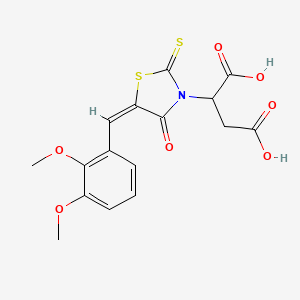
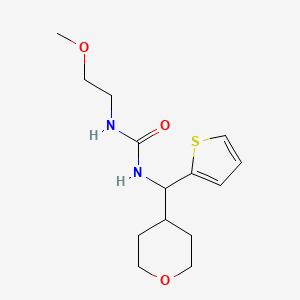
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)
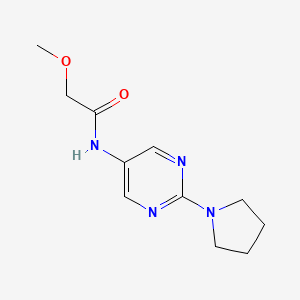
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)
